Oleic acid I 131

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

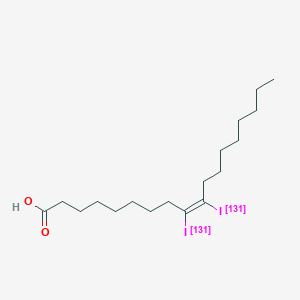

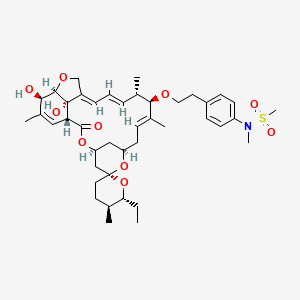

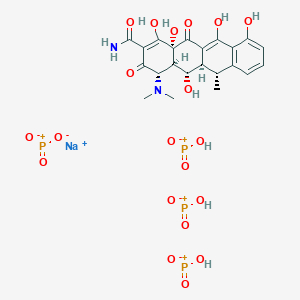

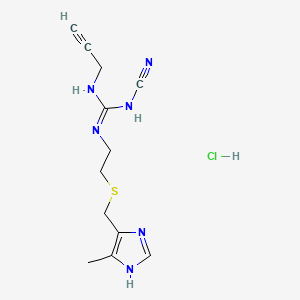

Oleic acid I 131 is a radiolabeled form of oleic acid, a monounsaturated omega-9 fatty acid. Oleic acid is naturally found in various animal and vegetable fats and oils. It is an odorless, colorless oil, although commercial samples may appear yellowish due to impurities. The radiolabeling with iodine-131 allows for the tracking and studying of oleic acid’s behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleic acid can be prepared through the low-temperature crystallization of olive oil fatty acids. The process involves the saponification and purification of free fatty acids, followed by esterification and deacidification. The preparation of methyl oleate by fractional distillation and low-temperature crystallization of methyl esters of olive oil fatty acids is also a common method .

Industrial Production Methods

Industrial production of oleic acid typically involves the extraction and purification from natural sources such as olive oil. The process includes steps like saponification, esterification, and fractional distillation to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Oleic acid undergoes typical reactions of carboxylic acids and alkenes. These include:

Oxidation: Oleic acid can be oxidized to produce nonanoic acid and azelaic acid.

Reduction: Hydrogenation of the double bond yields stearic acid.

Substitution: Oleic acid can form a dibromide with bromine and a glycol with dilute aqueous potassium permanganate

Common Reagents and Conditions

Oxidation: Selenium or oxides of nitrogen are used for partial transformation to elaidic acid.

Reduction: Catalytic hydrogenation is used to convert oleic acid to stearic acid.

Substitution: Bromine and potassium permanganate are common reagents

Major Products Formed

Oxidation: Nonanoic acid, azelaic acid.

Reduction: Stearic acid.

Substitution: Dibromide, glycol

Scientific Research Applications

Oleic acid I 131 has various applications in scientific research:

Chemistry: Used to study the behavior of fatty acids in different chemical reactions.

Biology: Helps in understanding the metabolism and distribution of fatty acids in biological systems.

Medicine: Used in diagnostic imaging to track the distribution of fatty acids in the body.

Industry: Applied in the development of oleogels and other fat-based products .

Mechanism of Action

Oleic acid I 131 exerts its effects by integrating into biological membranes and influencing cell membrane fluidity, receptors, intracellular signaling pathways, and gene expression. It may directly regulate the synthesis and activities of antioxidant enzymes and has anti-inflammatory effects by inhibiting proinflammatory cytokines and activating anti-inflammatory ones .

Comparison with Similar Compounds

Similar Compounds

Elaidic Acid: The trans isomer of oleic acid, known for its linear shape and higher melting point.

Stearic Acid: A saturated fatty acid derived from the hydrogenation of oleic acid.

Linoleic Acid: A polyunsaturated fatty acid with two double bonds, found in canola oil .

Uniqueness

Oleic acid is unique due to its monounsaturated nature, which provides a balance between stability and fluidity in biological membranes. Its ability to undergo various chemical reactions and its widespread occurrence in nature make it a versatile compound in both research and industrial applications .

Properties

Molecular Formula |

C18H32I2O2 |

|---|---|

Molecular Weight |

542.3 g/mol |

IUPAC Name |

(Z)-9,10-bis(131I)(iodanyl)octadec-9-enoic acid |

InChI |

InChI=1S/C18H32I2O2/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h2-15H2,1H3,(H,21,22)/b17-16-/i19+4,20+4 |

InChI Key |

AJLNCCBKZPMARL-LMSMACSHSA-N |

Isomeric SMILES |

CCCCCCCC/C(=C(\CCCCCCCC(=O)O)/[131I])/[131I] |

Canonical SMILES |

CCCCCCCCC(=C(CCCCCCCC(=O)O)I)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

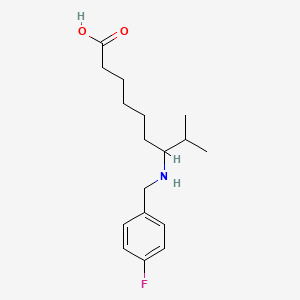

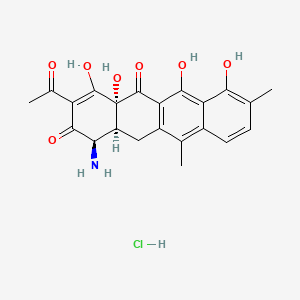

![Doxycycline fosfatex [who-DD]](/img/structure/B10859188.png)

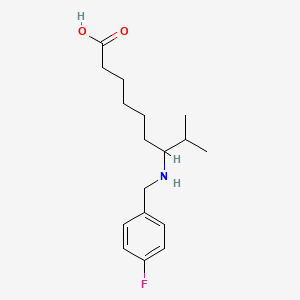

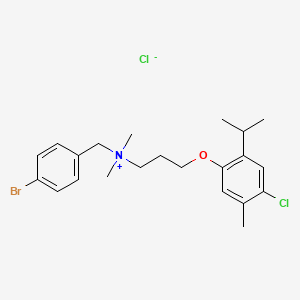

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide](/img/structure/B10859232.png)